![molecular formula C15H13N5OS B2365403 Benzo[d]thiazol-6-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone CAS No. 2194844-18-1](/img/structure/B2365403.png)

Benzo[d]thiazol-6-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

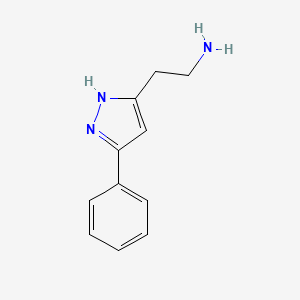

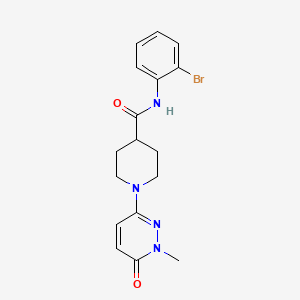

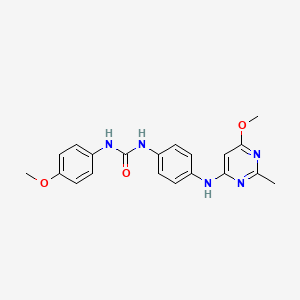

“Benzo[d]thiazol-6-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone” is a chemical compound that has been studied for its potential anticancer properties . It has been synthesized and evaluated for anticancer activity against various cancer cell lines .

Synthesis Analysis

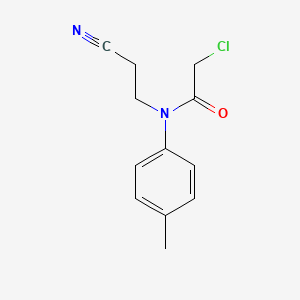

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .

Molecular Structure Analysis

The molecular structure of these compounds is analyzed based on IR, 1H, 13C NMR, and mass spectral data .

Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are determined by their C, H, and N analysis .

Aplicaciones Científicas De Investigación

Anti-Mycobacterial Chemotypes

The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold, structurally related to the compound , has been identified as a new anti-mycobacterial chemotype. A study demonstrated its potential anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain, with some compounds showing low cytotoxicity and promising therapeutic indices (Pancholia et al., 2016).

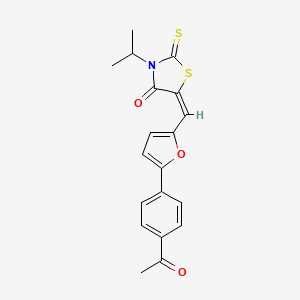

Thienopyrimidine Synthesis

A research on novel transformations of amino and carbonyl/nitrile groups in Gewald thiophenes for thienopyrimidine synthesis revealed that derivatives of thieno[2,3-d]pyrimidin-4(3H)-one and thieno[2,3-d][1,3]oxazin-4-one could be isolated, indicating potential applications in synthesizing complex heterocyclic structures (Pokhodylo et al., 2010).

Antibacterial Properties

A study on novel benzothiazole pyrimidine derivatives showed significant in vitro antibacterial activity against various bacterial strains, highlighting the potential of benzo[d]thiazol compounds in developing new antibacterial agents (Maddila et al., 2016).

Cancer Cell Line Studies

Isoxazole derivatives of benzo[d]thiazol-2-amine exhibited anticancer activity against various cancer cell lines, with certain compounds inducing G2/M cell cycle arrest and apoptosis via mitochondrial-dependent pathways. This highlights the potential of benzo[d]thiazol derivatives in cancer treatment (Kumbhare et al., 2014).

Direcciones Futuras

Propiedades

IUPAC Name |

1,3-benzothiazol-6-yl-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5OS/c21-14(10-2-3-12-13(6-10)22-9-18-12)20-7-11(8-20)19-15-16-4-1-5-17-15/h1-6,9,11H,7-8H2,(H,16,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBZKXHJOMDIXCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC3=C(C=C2)N=CS3)NC4=NC=CC=N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[d]thiazol-6-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2365320.png)

![2-Ethyl-5-((4-ethylpiperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2365322.png)

![3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(3,4-difluorophenyl)pyridazin-4(1H)-one](/img/structure/B2365326.png)

![2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2365333.png)

![2-(8-Oxa-2-azaspiro[4.5]decan-3-yl)acetic acid hydrochloride](/img/structure/B2365335.png)

![N-[(4-fluorophenyl)methyl]-2-[2-(2-methoxyanilino)-2-oxoethyl]-6,8-dimethyl-1-oxopyrrolo[1,2-d][1,2,4]triazine-7-carboxamide](/img/structure/B2365336.png)